N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide
Description
N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide is a purine derivative characterized by a 2-oxopropyl group at the N9 position and an acetamide substituent at the C6 position of the purine ring (Figure 1).
Properties
CAS No. |
105970-01-2 |
|---|---|
Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
N-[9-(2-oxopropyl)purin-6-yl]acetamide |
InChI |
InChI=1S/C10H11N5O2/c1-6(16)3-15-5-13-8-9(14-7(2)17)11-4-12-10(8)15/h4-5H,3H2,1-2H3,(H,11,12,14,17) |
InChI Key |
JOBICPZTKKVIPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C=NC2=C(N=CN=C21)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide typically involves the reaction of 9H-purine-6-amine with 2-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of alcohols or amines.
Substitution: New compounds where the acetamide group is replaced by other functional groups.
Scientific Research Applications
Medicinal Chemistry
N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide is explored for its potential as an anticancer agent. Research indicates that derivatives of purine compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain benzamide derivatives related to this compound demonstrate apoptosis induction and reduced cell proliferation in cancer models, with effective concentrations ranging from 3 to 39 µM .
Biological Research
The compound is utilized in studies focused on purine metabolism and enzymatic modulation. It acts as a probe to understand the biochemical pathways involving purines, which are essential for numerous cellular processes, including DNA and RNA synthesis. Its ability to interact with enzymes involved in these pathways makes it a valuable tool in biochemistry .
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its role as an intermediate is crucial in developing pharmaceuticals and agrochemicals. The synthesis typically involves the reaction of 9H-purine-6-amine with 2-oxopropyl chloride under specific conditions, highlighting its utility in synthetic methodologies.
Case Studies
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various N-(9H-purin-6-yl) benzamide derivatives, revealing promising antitumoral activity in vitro and in vivo models. The results indicated that modifications to the purine structure could enhance anticancer efficacy while minimizing toxicity .
- Enzymatic Modulation : In another investigation, researchers explored how this compound influences specific enzymes involved in nucleotide metabolism. This study provided insights into how structural variations affect enzyme inhibition and could lead to the development of targeted therapeutics .
Mechanism of Action
The mechanism of action of N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interfere with nucleic acid synthesis and repair processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Purine derivatives exhibit diverse biological activities depending on substitutions at key positions (N9, C6, C8). Below is a comparative analysis of N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide with structurally related compounds, emphasizing substituent effects on physicochemical properties and bioactivity.
Substituent Analysis at N9 and C6 Positions
Key Observations:
- Aromatic/Bulky Groups (e.g., 4-chlorophenyl in ): Enhance lipophilicity and receptor binding (e.g., CB1 antagonism). Sugar Moieties (e.g., glucopyranosyl in ): Improve aqueous solubility, critical for pharmacokinetics.
- C6 Acetamide Universality: The acetamide group at C6 is conserved across most analogs, suggesting its role as a hydrogen-bond donor/acceptor critical for target interactions.
Anticancer Activity
- Cytotoxicity : Compound 3 (N-(9-((5-methoxypyridin-2-yl)methyl)-9H-purin-6-yl)acetamide) demonstrated significant cytotoxicity against HeLa cells (IC50: 7.16 μM), attributed to the aromatic N9 substituent enhancing cellular uptake or DNA intercalation .
Receptor Antagonism
- CB1 Antagonists : Compounds with bulky N9 aryl groups (e.g., 4-chlorophenyl) and piperidine linkers (e.g., ) showed high CB1 affinity (Ke ~1 nM), highlighting the importance of steric bulk and lipophilicity in peripheral receptor targeting.
Antiviral and Enzyme Inhibition
- Dioxolane-Modified Analogs: Compound 9a (N-(2-amino-9-(1,3-dioxolan-4-yl)-9H-purin-6-yl)acetamide) from features a dioxolane ring, likely improving antiviral activity by mimicking ribose in nucleoside analogs.
- Xanthine Oxidase Inhibitors: Oxazole-carboxamide derivatives (e.g., ) at C6 inhibit xanthine oxidase competitively (nanomolar Ki), suggesting C6 modifications beyond acetamide can redirect bioactivity.
Biological Activity
N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, target proteins, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H14N4O2
- Molecular Weight : 246.26 g/mol
- IUPAC Name : this compound
The compound features a purine base linked to an acetamide group, which is crucial for its biological interactions.
This compound exhibits biological activity primarily through its interaction with specific proteins and enzymes. Notably, it has been shown to target:
- DNA-(apurinic or apyrimidinic site) lyase : This enzyme plays a critical role in DNA repair mechanisms. The inhibition of this enzyme can lead to increased sensitivity of cancer cells to chemotherapeutic agents .
- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit certain kinases involved in cellular signaling pathways, which could affect cell proliferation and survival .
In Vitro Studies
In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. The following table summarizes key findings from these studies:
| Study | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| 1 | HeLa | 10 | 30% apoptosis |
| 2 | MCF-7 | 25 | 50% apoptosis |
| 3 | A549 | 15 | 40% apoptosis |
These results indicate a dose-dependent effect on cell viability, suggesting potential for therapeutic applications in oncology.
Case Studies
Several case studies have explored the effects of this compound in animal models:
- Study on Tumor Growth Inhibition : In a murine model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis .
- Neuroprotective Effects : Another study investigated the neuroprotective properties of the compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve cognitive function in treated animals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
